1-tert-Butyl-4-nitrobenzene
Overview
Description
Synthesis Analysis
1-tert-Butyl-4-nitrobenzene can be synthesized through specific reactions involving tert-butyl groups and nitrobenzene. For example, the reaction of HNO3 with 1-tert-butyl-4-methoxybenzene can produce compounds like 5-tert-Butyl-2-methoxy-1,3-dinitrobenzene (Ye, 2007). Other relevant synthesis methods involve lithiation of related compounds and subsequent reactions with nitrosopropane and oxidizing agents (Fujita et al., 1996).
Molecular Structure Analysis
The molecular structure of derivatives of 1-tert-butyl-4-nitrobenzene and related compounds has been extensively studied. X-ray analysis reveals details about the molecular conformation, bond angles, and distances between functional groups (Gleiter et al., 1998).
Chemical Reactions and Properties
1-tert-Butyl-4-nitrobenzene participates in various chemical reactions. For instance, its derivatives can undergo nitration reactions leading to the formation of different nitro compounds (Graaf & Wepster, 1966). The formation of σH-adducts and their conversion to quinolines or quinoline oxides has also been documented (Bujok et al., 2017).
Physical Properties Analysis
The physical properties of 1-tert-butyl-4-nitrobenzene derivatives, such as their solubility, crystallinity, and thermal stability, have been a subject of research. Studies have shown that these compounds can exhibit low dielectric constants, high glass transition temperatures, and significant solubility in various solvents (Chern & Tsai, 2008).
Scientific Research Applications
Host-Guest Interaction in Inclusion Compounds
A study found that nitrobenzene-induced symmetry-reducing distortion in p-tert-butylcalix[4]arene inclusion compounds can be aligned with the host C4 symmetry axis by introducing propane, resulting in stronger host-guest interaction (Brouwer, Enright, & Ripmeester, 1997).
Interaction with Hydroxonium Ions
The interaction of tetrapropoxy-4-tert-butylcalix[4]arene with H3O+ ions in nitrobenzene-d5 forms an equimolecular complex, with the calixarene cup adopting an open and symmetrical conformation (Kr̆íž et al., 2008).
Nitration Products and Solvent Basicity
Nitration of 4-tert-butyl-1,2-dimethylbenzene in acetic anhydride leads to the formation of various adducts, with the balance between dominant products controlled by the basicity of the solvent (Fischer & Teo, 1978).
Catalyzed Oxidation Reactions
Co(salen) catalyzed oxidation of 2,4,6-trisubstituted anilines with tert-butylhydroperoxide produces specific compounds including 4-tert-butylperoxy-2,5-cyclohexadien-1-imine and nitrobenzen (Nishinaga et al., 1992).
Synthesis of Polyfluorinated Nitroxide Radicals
A recent study introduced new stable polyfluorinated nitroxide radicals, including derivatives of tert-butyl and nitrobenzene groups, which have potential applications in cross-coupling reactions (Politanskaya et al., 2020).
Ultrasonic-Assisted Synthesis
Ultrasound-assisted liquid-liquid multi-site phase-transfer catalysis significantly enhances the preparation of nitro aromatic ethers, such as 1-butoxy-4-nitrobenzene, offering a method for synthesizing these compounds (Harikumar & Rajendran, 2014).
properties
IUPAC Name |
1-tert-butyl-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(2,3)8-4-6-9(7-5-8)11(12)13/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCPVQNNFLHGHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00876025 | |
Record name | 4-T-BUTYLNITROBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00876025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl-4-nitrobenzene | |
CAS RN |
3282-56-2, 3382-56-7 | |
Record name | 1-(1,1-Dimethylethyl)-4-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3282-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-tert-Butyl-4-nitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003282562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3282-56-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43040 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-T-BUTYLNITROBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00876025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-tert-butyl-4-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.930 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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